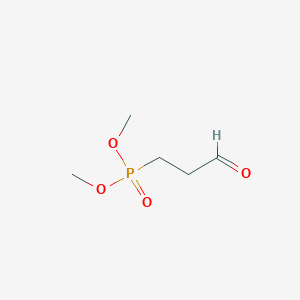

Oxopropylphosphonic acid dimethyl ester

Description

Evolution of Organophosphorus Reagents in Modern Chemical Synthesis

The journey of organophosphorus chemistry from its nascent stages in the 19th century to its current sophisticated state is a testament to the relentless pursuit of novel synthetic methodologies. Early explorations by chemists such as Jean Pierre Boudet, who in the early 1800s created traces of "'phosphoric ether'", and Franz Anton Voegeli, who first synthesized triethyl phosphate (B84403) in 1848, laid the groundwork for a field that would revolutionize organic synthesis. A pivotal moment arrived in 1898 when Michaelis reported the reaction of trialkyl phosphites with alkyl halides, a discovery that would later be refined into the Michaelis-Arbuzov reaction, a cornerstone for the formation of carbon-phosphorus bonds and the synthesis of phosphonates.

The 20th century witnessed an explosion in the application of organophosphorus compounds as reagents. The development of the Wittig reaction, which utilizes phosphonium (B103445) ylides for olefination, was a landmark achievement. However, the subsequent introduction of the Horner-Wadsworth-Emmons (HWE) reaction in 1958 by Leopold Horner and its further definition by William S. Wadsworth and William D. Emmons, marked a significant advancement. wikipedia.org The HWE reaction, which employs phosphonate-stabilized carbanions, offered several advantages over the Wittig reaction, including the use of more nucleophilic and less basic carbanions and the straightforward removal of the dialkylphosphate byproduct through aqueous extraction. wikipedia.org This evolution towards more user-friendly and stereoselective reagents paved the way for the widespread adoption of phosphonates, including Oxopropylphosphonic acid dimethyl ester, in intricate synthetic endeavors.

Structural Context and Fundamental Reactivity of this compound

This compound, also known by synonyms such as Dimethyl (2-oxopropyl)phosphonate and Dimethyl acetonylphosphonate, possesses a unique molecular architecture that underpins its diverse reactivity. The molecule integrates a phosphonate (B1237965) moiety and a ketone functional group, both of which are key to its synthetic utility.

The phosphonate group, with its central phosphorus atom double-bonded to an oxygen and single-bonded to two methoxy (B1213986) groups and a carbon, is the engine of its olefination chemistry. The methylene (B1212753) protons adjacent to both the phosphonate and the carbonyl group are acidic and can be readily removed by a base to generate a stabilized carbanion. This nucleophilic carbanion is the key intermediate in the Horner-Wadsworth-Emmons reaction, where it attacks an aldehyde or ketone to form a new carbon-carbon double bond, typically with a high degree of (E)-stereoselectivity. wikipedia.org The stereochemical outcome of the HWE reaction can be influenced by factors such as the steric bulk of the reactants and the reaction temperature. wikipedia.org

The carbonyl group, on the other hand, participates in a variety of other transformations. It can undergo addition reactions and is a crucial component in multicomponent reactions like the Biginelli reaction for the synthesis of dihydropyrimidinones. Furthermore, this compound serves as a precursor to the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate), a versatile tool for the homologation of aldehydes to terminal alkynes. orgsyn.org This transformation proceeds through a diazo transfer reaction, highlighting another facet of the reagent's reactivity. orgsyn.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4202-14-6 |

| Molecular Formula | C₅H₁₁O₄P |

| Molecular Weight | 166.11 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 76-79 °C |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Key Features |

|---|---|

| ¹H NMR | Peaks at δ 3.77–3.81 ppm (OCH₃) and δ 2.32 ppm (CH₃) |

| ¹³C NMR | Data available in spectral databases |

| ³¹P NMR | Data available in spectral databases |

| IR Spectroscopy | Characteristic absorptions for C=O and P=O groups |

Strategic Importance and Research Trajectories in Advanced Synthetic Methodologies

The strategic value of this compound lies in its ability to serve as a versatile and efficient building block for the synthesis of a wide array of organic molecules, including those with significant biological activity. Its applications span from the construction of fundamental organic structures to the assembly of complex natural products and pharmaceuticals. cymitquimica.comscilit.comresearchgate.net

A significant area of application is in the synthesis of heterocyclic compounds. Notably, its use in the Biginelli reaction provides a straightforward route to dihydropyrimidinone-phosphonates. mdpi.comtandfonline.comresearchgate.net These compounds are of considerable interest due to the established antihypertensive and other biological activities of dihydropyrimidinone derivatives. researchgate.net The development of microwave-assisted, solvent-free conditions for this reaction has further enhanced its appeal, offering a more sustainable and efficient synthetic protocol. mdpi.comresearchgate.netmtak.hu

Furthermore, its role as a precursor to the Bestmann-Ohira reagent is of paramount importance for the synthesis of alkynes from aldehydes. orgsyn.orgwikipedia.org This one-carbon homologation is a crucial transformation in organic synthesis, with alkynes being versatile intermediates for a multitude of subsequent reactions, including "click chemistry". A notable example of its application is in the one-pot synthesis of an ethynylglycine synthon from Garner's aldehyde.

Current research trajectories are focused on expanding the synthetic utility of this compound and developing more environmentally benign reaction conditions. The exploration of microwave-assisted synthesis is a prominent theme, aiming to reduce reaction times, improve yields, and eliminate the need for volatile organic solvents. researchgate.netmdpi.comrsc.orgnih.govresearchgate.net Additionally, ongoing research continues to explore its application in the total synthesis of complex natural products and the development of novel bioactive molecules. The inherent versatility of this reagent ensures its continued importance in the ever-evolving field of organic synthesis.

Table 3: Key Synthetic Applications of this compound

| Reaction Type | Product Class | Significance |

|---|---|---|

| Horner-Wadsworth-Emmons Reaction | α,β-Unsaturated ketones | Efficient C=C bond formation with high (E)-selectivity |

| Biginelli Reaction | Dihydropyrimidinone-phosphonates | Access to potentially bioactive heterocyclic compounds |

Structure

3D Structure

Properties

CAS No. |

20994-91-6 |

|---|---|

Molecular Formula |

C5H11O4P |

Molecular Weight |

166.11 g/mol |

IUPAC Name |

3-dimethoxyphosphorylpropanal |

InChI |

InChI=1S/C5H11O4P/c1-8-10(7,9-2)5-3-4-6/h4H,3,5H2,1-2H3 |

InChI Key |

UXOXDWWUQSXVFX-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(CCC=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Oxopropylphosphonic Acid Dimethyl Ester and Its Key Derivatives

Preparation of Dimethyl (2-Oxopropyl)phosphonate

Dimethyl (2-oxopropyl)phosphonate is a prominent β-ketophosphonate, a class of compounds that has garnered significant attention for its utility in various synthetic transformations. nih.gov These transformations include the Horner-Wadsworth-Emmons reaction for alkene synthesis, construction of heterocyclic compounds, and the synthesis of chiral β-amino and β-hydroxy phosphonic acids. nih.gov

The acylation of alkylphosphonates represents a traditional and effective method for the preparation of β-ketophosphonates like dimethyl (2-oxopropyl)phosphonate. nih.govnih.gov This pathway generally involves the reaction of the anion of a phosphonate (B1237965), such as dimethyl methylphosphonate (B1257008), with an acylating agent. A general and mild procedure for this transformation involves the condensation of esters and phosphonates at 0°C, providing the desired β-ketophosphonates in high yields and purities within minutes. organic-chemistry.org The use of lithium diisopropylamide (LDA) as the base is often preferred to avoid complications associated with other bases like n-BuLi. organic-chemistry.org This method is scalable and accommodates a variety of esters, making it a versatile approach for large-scale preparations. organic-chemistry.org

A notable synthesis of specific β-ketophosphonates linked to a bicyclo[3.3.0]octene fragment was achieved through the reaction of dimethyl methanephosphonate with the ester group of two intermediates possessing this scaffold. nih.gov

Another approach involves the aerobic copper(II)-mediated phosphorylation of enol acetates with H-phosphonates. nih.gov This method is advantageous as it utilizes an inexpensive copper sulfate (B86663) pentahydrate catalyst under mild reaction conditions, avoiding the need for stoichiometric amounts of oxidants or more expensive transition metal catalysts. nih.gov The reaction proceeds through the formation of phosphorus-centered radicals generated by the oxidation of the PH-reagents by copper(II) species. nih.gov

Table 1: Comparison of Reaction Conditions for β-Ketophosphonate Synthesis

| Method | Base/Catalyst | Temperature | Key Features |

| Condensation of Esters and Phosphonates | Lithium diisopropylamide (LDA) | 0°C | Mild, high-yielding, rapid, and scalable. organic-chemistry.org |

| Aerobic Phosphorylation of Enol Acetates | Copper(II) sulfate pentahydrate | 70°C | Utilizes an inexpensive catalyst and mild conditions. nih.gov |

The development of concise and one-pot syntheses for dimethyl (2-oxopropyl)phosphonate is of significant interest to improve efficiency and reduce waste. Research has focused on tandem processes that streamline the synthesis. For instance, a one-pot process for the synthesis of dimethyl (diazomethyl)phosphonate has been described which involves the diazotransfer to dimethyl (2-oxopropyl)phosphonate as a key intermediate step. tandfonline.comtandfonline.com This highlights the accessibility of the precursor for subsequent in situ reactions.

While the direct synthesis of dimethyl (2-oxopropyl)phosphonate is common, alternative routes to related phosphonate intermediates, such as α-aryl phosphonoacetates, are also well-established and can be conceptually related. The Michaelis-Arbuzov reaction is a primary method for generating these compounds, though it often requires high temperatures. acs.orgacs.org A more versatile and general catalytic strategy for the α-arylation of phosphonoacetates has been developed using parallel microscale experimentation, which can be applied to a variety of aryl chlorides and bromides under milder conditions. acs.orgacs.orgnih.gov Another alternative is the Tavs reaction, a transition-metal-catalyzed C–P cross-coupling reaction, for which a solvent-free method employing NiCl₂ as a pre-catalyst has been reported for the phosphonylation of aryl bromides. beilstein-journals.org

Synthesis of (1-Diazo-2-oxopropyl)phosphonic Acid Dimethyl Ester (Ohira-Bestmann Reagent)

(1-Diazo-2-oxopropyl)phosphonic acid dimethyl ester, widely known as the Ohira-Bestmann reagent, is a crucial reagent for the one-carbon homologation of aldehydes to terminal alkynes. thieme-connect.comenamine.net This transformation is highly valued in organic synthesis for its efficiency and mild reaction conditions. sigmaaldrich.comorganic-chemistry.org

The most common method for preparing the Ohira-Bestmann reagent is through a diazotransfer reaction with dimethyl (2-oxopropyl)phosphonate. researchgate.netorgsyn.org This involves reacting the phosphonate with a sulfonyl azide (B81097), which serves as the diazo group donor.

Several sulfonyl azides have been employed for this purpose. While tosyl azide (TsN₃) has been used, its instability and explosive nature are significant drawbacks. researchgate.netlookchem.com To address these safety concerns, more stable alternatives have been developed. 4-Acetamidobenzenesulfonyl azide (p-ABSA) is a safer and more practical reagent for diazo transfer reactions. orgsyn.orgresearchgate.net More recently, the bench-stable imidazole-1-sulfonyl azide has emerged as an effective diazotransfer reagent. researchgate.netnih.govorganic-chemistry.org

The general procedure involves the deprotonation of dimethyl (2-oxopropyl)phosphonate with a base, such as sodium hydride (NaH), followed by the addition of the sulfonyl azide. orgsyn.orgchemicalbook.comorgsyn.org The reaction mixture is typically stirred at room temperature, and the resulting Ohira-Bestmann reagent can be isolated and purified. orgsyn.orgorgsyn.org

Table 2: Common Sulfonyl Azides for Ohira-Bestmann Reagent Synthesis

| Sulfonyl Azide | Key Characteristics |

| Tosyl azide (TsN₃) | Unstable and potentially explosive. researchgate.netlookchem.com |

| 4-Acetamidobenzenesulfonyl azide (p-ABSA) | A safer alternative to tosyl azide. orgsyn.orgresearchgate.net |

| Imidazole-1-sulfonyl azide | Bench-stable and effective for diazotransfer. researchgate.netnih.govorganic-chemistry.org |

To improve the convenience and efficiency of the alkyne synthesis, in situ generation of the Ohira-Bestmann reagent has been developed. sigmaaldrich.comsigmaaldrich.com This approach avoids the isolation of the potentially hazardous diazo compound. In 2004, an in situ method was reported where the reagent was generated from dimethyl-2-oxopropylphosphonate and TsN₃ in the presence of potassium carbonate, followed by the addition of the aldehyde. lookchem.com

A significant improvement involves the use of the stable imidazole-1-sulfonyl azide for the in situ generation of the Ohira-Bestmann reagent. nih.govorganic-chemistry.orgacs.org This method is scalable, convenient, and features an easier workup due to the increased aqueous solubility of the waste products. researchgate.netnih.govorganic-chemistry.org The reagent is prepared from dimethyl-2-oxopropylphosphonate and imidazole-1-sulfonyl azide in the presence of K₂CO₃ in acetonitrile (B52724), followed by the addition of the aldehyde in methanol (B129727). researchgate.net This protocol has been successfully applied to a broad range of aldehydes, including aliphatic and aryl variants, with good to excellent yields. organic-chemistry.org

Optimization of Reaction Conditions for Yield and Purity

The synthesis of oxopropylphosphonic acid dimethyl ester, a crucial reagent in various organic transformations, is predominantly achieved through the Michaelis-Arbuzov and Pudovik reactions. The optimization of reaction parameters is critical for maximizing product yield and ensuring high purity by minimizing side reactions and facilitating purification.

One common synthetic route involves the acylation of a methylphosphonate precursor. For instance, the reaction of dimethyl methylphosphonate with acetyl chloride in the presence of a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) yields dimethyl (2-oxopropyl)phosphonate. The temperature is a key parameter in this synthesis; the initial reaction is typically conducted at a reduced temperature of 0–5°C to control the exothermic reaction, followed by a period at room temperature to ensure completion. Under these conditions, yields ranging from 60–75% can be achieved after vacuum distillation.

The Michaelis-Arbuzov reaction, a cornerstone in phosphonate synthesis, involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. organic-chemistry.orgnih.gov For the synthesis of this compound, this would typically involve the reaction of trimethyl phosphite with a haloacetone, such as chloro- or bromoacetone. The reaction is thermally driven and proceeds through a quasiphosphonium intermediate. nih.gov Optimization of this reaction often focuses on controlling the temperature to prevent side reactions and the choice of the halide, with iodides and bromides being more reactive than chlorides. Lewis acid catalysis can also be employed to facilitate the reaction at lower temperatures. organic-chemistry.org

Another significant method is the Pudovik reaction, which involves the addition of a dialkyl phosphite to a carbonyl compound. mdpi.comnih.gov While this method is primarily used for the synthesis of α-hydroxyphosphonates, subsequent oxidation of the resulting hydroxyl group can yield the desired α-ketophosphonate. The choice of catalyst is crucial for the efficiency of the Pudovik reaction. Various catalysts, including base catalysts like diethylamine, and Lewis acids, can be used. nih.gov The optimization of catalyst loading and reaction time is essential to achieve high conversion and selectivity.

Further reactions involving this compound, such as its conversion to dimethyl (1-diazo-2-oxopropyl)phosphonate, also provide insights into optimizing reaction conditions. In this diazotization reaction, the choice of base and solvent system is critical. For the diethyl analogue, the use of sodium hydride in toluene (B28343) at 0°C is effective. orgsyn.org A slight excess of the starting phosphonate (1.1 equivalents) has been shown to improve the yield of the diazo product to 93%. orgsyn.org The reaction is typically stirred at room temperature for an extended period (e.g., 20 hours) to ensure complete conversion. orgsyn.org The purification process, which involves filtration to remove byproducts, is also a key step in obtaining a pure product. orgsyn.org

Table 1: Optimization of Reaction Conditions for the Synthesis and Derivatization of Dialkyl (2-Oxopropyl)phosphonates

| Reaction Type | Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Acylation | Dimethyl methylphosphonate, Acetyl chloride | Sodium Hydride | THF | 0-5, then RT | 60-75 | |

| Diazo Transfer | Diethyl (2-oxopropyl)phosphonate, 4-Acetamidobenzenesulfonyl azide | Sodium Hydride | Toluene/THF | 0, then RT | 86-93 | orgsyn.org |

| Pudovik Reaction | Dimethyl α-oxoethylphosphonate, Dimethyl phosphite | Diethylamine (5%) | Diethyl ether | 0 | - | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Preparation of Stereoisomeric and Functionalized Analogues

The versatile structure of this compound allows for the preparation of a wide array of stereoisomeric and functionalized analogues, which are valuable in various fields, including medicinal chemistry and materials science.

A significant class of functionalized analogues are the diazo-derivatives, such as dimethyl (1-diazo-2-oxopropyl)phosphonate. This compound is synthesized from dimethyl (2-oxopropyl)phosphonate via a diazo-transfer reaction, typically using a sulfonyl azide like tosyl azide or 4-acetamidobenzenesulfonyl azide in the presence of a base. orgsyn.orgrsc.org This transformation introduces a reactive diazo group, which is a versatile handle for further chemical modifications, including cycloadditions and carbene-transfer reactions. orgsyn.org These reagents are pivotal in the Ohira-Bestmann modification of the Horner-Wadsworth-Emmons reaction for the synthesis of alkynes from aldehydes. orgsyn.org

The synthesis of stereoisomeric phosphonates, particularly those with chiral centers, is of great interest. Asymmetric synthesis strategies can be employed to introduce chirality. For instance, biocatalytic methods using engineered enzymes have been developed for the highly stereoselective cyclopropanation of olefins with phosphonyl diazo reagents, derived from compounds like dimethyl (2-oxopropyl)phosphonate. utdallas.edunih.gov These enzymatic reactions can produce cyclopropylphosphonates with high diastereomeric and enantiomeric excess. utdallas.edunih.gov

Functionalization can also be achieved by modifying the carbon backbone of the oxopropylphosphonate. For example, chain extension of β-keto phosphonates can be achieved using zinc carbenoids in a Simmons-Smith type reaction. unh.edu This allows for the introduction of additional carbon atoms and the creation of more complex molecular architectures.

Furthermore, the synthesis of heterocyclic analogues incorporating a phosphonate group is an active area of research. For instance, functionalized (pyrrolidin-2-yl)phosphonates and (5-oxopyrrolidin-2-yl)phosphonates have been synthesized through diastereospecific 1,3-dipolar cycloaddition reactions. mdpi.com These methods allow for the creation of complex cyclic structures with multiple stereocenters and functional groups, such as hydroxyl and amino groups. mdpi.com

Table 2: Examples of Functionalized and Stereoisomeric Analogues

| Analogue Type | Synthetic Method | Key Reagents/Catalysts | Resulting Structure | Reference |

| Diazo-Derivative | Diazo Transfer | 4-Acetamidobenzenesulfonyl azide, NaH | Dimethyl (1-diazo-2-oxopropyl)phosphonate | orgsyn.org |

| Stereoisomeric Cyclopropane (B1198618) | Biocatalytic Cyclopropanation | Engineered Myoglobin Variants | Enantioenriched Cyclopropylphosphonates | utdallas.edunih.gov |

| Functionalized Pyrrolidine | 1,3-Dipolar Cycloaddition | N-benzyl-C-(diethoxyphosphoryl)nitrone | Diethyl (pyrrolidin-2-yl)phosphonate derivatives | mdpi.com |

| Chain Extended | Simmons-Smith Reaction | Furukawa-modified zinc carbenoid | Polycyclopropanes | unh.edu |

This table is interactive and can be sorted by clicking on the column headers.

Advanced Chemical Reactivity and Mechanistic Investigations

Reactivity of the Phosphonate (B1237965) Functional Group

The phosphonate functional group, P(O)(OCH₃)₂, in dimethyl (2-oxopropyl)phosphonate is a key center of reactivity. The phosphorus atom is electrophilic and can undergo nucleophilic substitution reactions. The presence of the adjacent carbonyl group influences the reactivity of the phosphonate moiety. The electron-withdrawing nature of the oxo group enhances the electrophilicity of the phosphorus atom, making it more susceptible to attack by nucleophiles. Furthermore, the methylene (B1212753) bridge (CH₂) between the carbonyl and phosphonate groups is activated, meaning the protons on this carbon are acidic and can be removed by a base. This deprotonation is a critical step in many reactions, including the synthesis of the corresponding diazo compound. orgsyn.org

Reactions Involving the Carbonyl (C=O) Moiety

The carbonyl group in dimethyl (2-oxopropyl)phosphonate exhibits typical ketone reactivity, primarily involving nucleophilic addition to the electrophilic carbonyl carbon. libretexts.org This reactivity allows the molecule to serve as a versatile building block in various synthetic transformations. For instance, it participates in condensation reactions like the Biginelli and Paal-Knorr reactions to form heterocyclic compounds.

A pivotal reaction of this carbonyl group is its role in the formation of (1-diazo-2-oxopropyl)phosphonic acid dimethyl ester. The process involves deprotonation of the α-carbon (the methylene group adjacent to both the carbonyl and phosphonate), followed by a diazo-transfer reaction using a sulfonyl azide (B81097) reagent, such as 4-acetamidobenzenesulfonyl azide. orgsyn.orgresearchgate.net The carbonyl group is essential for activating the adjacent methylene protons, facilitating the initial deprotonation step required for the diazo transfer. orgsyn.org

Specific Reactivity of the Diazo Group in (1-Diazo-2-oxopropyl)phosphonic Acid Dimethyl Ester

(1-Diazo-2-oxopropyl)phosphonic acid dimethyl ester, also known as the Ohira-Bestmann reagent, is a stable yet highly reactive compound due to the presence of the diazo functionality. orgsyn.orgchemimpex.com Its primary utility stems from the ability to generate a dimethyl (diazomethyl)phosphonate carbanion in situ under mild basic conditions, which then participates in a range of transformations. wikipedia.orgblogspot.comtandfonline.com

A central feature of the reactivity of diazo compounds is their ability to extrude molecular nitrogen (N₂), a thermodynamically very stable leaving group, to generate highly reactive carbene intermediates. stackexchange.comyoutube.com In the context of the Ohira-Bestmann reagent's reaction with aldehydes, a vinyl diazo intermediate is formed, which then loses N₂ to produce a vinylidene carbene. orgsyn.orgwikipedia.orgorganic-chemistry.org This carbene is not typically isolated but rapidly undergoes a 1,2-migration of a substituent (usually a hydrogen atom from the original aldehyde) to furnish the final alkyne product. wikipedia.orgyoutube.comorganic-chemistry.org

If the reaction is performed with ketones instead of aldehydes, the intermediate carbene can be intercepted by a nucleophilic solvent like methanol (B129727). This trapping reaction leads to the formation of methyl enol ethers rather than alkynes. orgsyn.orgorganic-chemistry.orgenamine.net

Table 1: Products from Carbonyl Compounds using Ohira-Bestmann Reagent in Methanol tandfonline.com

| Carbonyl Compound | Product Type |

| Benzaldehyde | Alkyne |

| Cyclohexanecarboxaldehyde | Alkyne |

| Cyclohexanone | Enol Ether |

| Acetophenone | Enol Ether |

The diazo group possesses a multifaceted electronic character. It can act as a nucleophile through its carbon atom or as an electrophile at the terminal nitrogen atom. libretexts.org One of the significant reactions showcasing its nucleophilic nature is its participation in 1,3-dipolar cycloadditions with various dipolarophiles. orgsyn.orgorgsyn.orgenamine.net This reactivity allows for the synthesis of a diverse array of five-membered nitrogen-containing heterocycles, such as pyrazoles and triazolines. orgsyn.orgenamine.netchemicalbook.com The resonance structure of the diazo group places a negative charge on the carbon and a positive charge on the central nitrogen, highlighting the nucleophilicity of the carbon atom which initiates these cycloaddition reactions.

Homologation Reaction Mechanisms

The Ohira-Bestmann reagent is most famously used for the one-carbon homologation of aldehydes to terminal alkynes. synarchive.com This process, known as the Ohira-Bestmann modification of the Seyferth-Gilbert homologation, offers a significant advantage over other methods due to its exceptionally mild reaction conditions, which are compatible with a wide variety of sensitive functional groups and enolizable aldehydes. blogspot.comstackexchange.comorganic-chemistry.org

The mechanism for the conversion of aldehydes to terminal alkynes using the Ohira-Bestmann reagent proceeds through a well-defined sequence of steps. wikipedia.orgorganic-chemistry.org

Generation of the Active Reagent : The reaction is initiated by a base, typically potassium carbonate, in a protic solvent like methanol. blogspot.comorgsyn.org The methoxide (B1231860) generated in situ attacks the acetyl carbonyl group of the Ohira-Bestmann reagent, leading to a cleavage that produces methyl acetate (B1210297) and the reactive dimethyl (diazomethyl)phosphonate anion. wikipedia.orgtandfonline.comstackexchange.comorgsyn.org

Nucleophilic Addition : The newly formed phosphonate anion acts as a potent nucleophile and adds to the carbonyl carbon of the aldehyde substrate, forming an intermediate alkoxide. wikipedia.orgorganic-chemistry.org

Oxaphosphetane Formation : The alkoxide then undergoes an intramolecular cyclization, attacking the electrophilic phosphorus atom to form a four-membered heterocyclic intermediate known as an oxaphosphetane. This step is analogous to the mechanism of the Wittig reaction. wikipedia.orgorganic-chemistry.org

Cycloelimination : The oxaphosphetane intermediate is unstable and collapses via a cycloelimination process. This fragmentation yields a stable dimethyl phosphate (B84403) anion and a vinyl diazo species. wikipedia.orgorganic-chemistry.org

Carbene Formation : The vinyl diazo intermediate readily loses a molecule of dinitrogen (N₂), a highly favorable process, to generate a vinylidene carbene. wikipedia.orgstackexchange.comenamine.net

1,2-Migration : The final step is a rapid 1,2-hydride shift (or alkyl/aryl shift if the aldehyde was substituted accordingly). This rearrangement of the vinylidene carbene leads to the formation of the desired terminal alkyne product. wikipedia.orgstackexchange.comyoutube.comorganic-chemistry.org

This efficient and high-yielding protocol has become a cornerstone in synthetic organic chemistry for the preparation of terminal alkynes from aldehydes. nih.gov

Conversion of Ketones to Methyl Enol Ethers

The transformation of ketones into methyl enol ethers using dimethyl (2-oxopropyl)phosphonate is a valuable synthetic method that proceeds through an intermediate reagent. The process involves the in situ generation of dimethyl(diazomethyl)phosphonate, which then reacts with the ketone.

Formation of the Reagent : Dimethyl (2-oxopropyl)phosphonate is first converted into dimethyl (1-diazo-2-oxopropyl)phosphonate through a diazo-transfer reaction. Subsequent treatment with a base in methanol (methanolysis) cleaves the acetyl group to generate dimethyl(diazomethyl)phosphonate. semanticscholar.orgchemicalbook.com

Reaction with Ketone : The generated dimethyl(diazomethyl)phosphonate reacts with a ketone in the presence of methanol to yield the corresponding methyl enol ether. semanticscholar.org

This method provides a mild and efficient alternative to other enol ether synthesis protocols.

Influence of Solvents and Bases on Homologation Pathways

Homologation reactions, which extend a carbon chain, are a key application of reagents derived from dimethyl (2-oxopropyl)phosphonate. The choice of solvent and base is critical in directing the reaction pathway and maximizing yield, both in the formation of the reactive intermediate and its subsequent reaction.

The initial diazo-transfer reaction to form dimethyl (1-diazo-2-oxopropyl)phosphonate typically employs strong, non-nucleophilic bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (B95107) (THF) or toluene (B28343). orgsyn.org The subsequent reactions of the derived intermediates exhibit distinct dependencies on the reaction conditions.

For instance, in the synthesis of 1,2,3-triazoles from β-carbonyl phosphonates and azides, a reaction that proceeds via a [3 + 2] cycloaddition, the combination of cesium carbonate (Cs₂CO₃) as the base and dimethyl sulfoxide (B87167) (DMSO) as the solvent was found to be uniquely effective. acs.org Mechanistic studies suggest that this specific system facilitates the formation of a cesium-chelated Z-enolate, which acts as an efficient dipolarophile in the cycloaddition reaction, leading to high regioselectivity and yield. acs.org

The table below summarizes the optimal solvent and base conditions for different transformations starting from dimethyl (2-oxopropyl)phosphonate or its diazo derivative.

| Transformation | Reagent(s) | Optimal Base | Optimal Solvent | Yield (%) |

| Diazo Transfer | 4-acetamidobenzenesulfonyl azide | Sodium Hydride (NaH) | Toluene / THF | High |

| Alkyne Synthesis | Aldehyde | Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Good to Excellent |

| Triazole Synthesis | Azide | Cesium Carbonate (Cs₂CO₃) | Dimethyl Sulfoxide (DMSO) | up to 99% acs.org |

Cyclization Reaction Mechanisms

Reagents derived from dimethyl (2-oxopropyl)phosphonate are instrumental in constructing a variety of heterocyclic rings through cyclization reactions.

The synthesis of isoquinoline (B145761) and pyridine (B92270) N-oxides can be achieved using dimethyl (1-diazo-2-oxopropyl)phosphonate. The reaction typically involves the rhodium-catalyzed decomposition of the diazo compound to form a rhodium carbene intermediate. This highly reactive species then undergoes a cyclization reaction with suitably functionalized oximes to generate the desired N-oxide heterocyclic systems. The mechanism leverages the electrophilicity of the carbene and the nucleophilicity of the oxime nitrogen and oxygen atoms to construct the ring system. The N-oxide moiety is formed through the incorporation of the oxygen atom from the oxime precursor. scripps.eduwikipedia.org

The synthesis of five-membered heterocycles is a prominent application, primarily proceeding through 1,3-dipolar cycloaddition and multicomponent reactions involving the diazo derivative of dimethyl (2-oxopropyl)phosphonate. chemicalbook.com

Pyrazoles : Phosphoryl-substituted pyrazoles are synthesized via the [3+2] cycloaddition of dimethyl (1-diazo-2-oxopropyl)phosphonate with alkynes, particularly electron-deficient ones like ynones. semanticscholar.orgorgsyn.org In this reaction, the diazo compound acts as a 1,3-dipole, reacting with the alkyne (the dipolarophile) to form the pyrazole (B372694) ring after tautomerization. hilarispublisher.comnih.gov

Triazoles : 1,2,3-triazoles can be formed through several pathways. One efficient method is a multicomponent reaction where a β-carbonyl phosphonate, an aldehyde, and sodium azide are coupled. organic-chemistry.org Another key route is the [3+2] cycloaddition between an azide and an enolate intermediate derived from the phosphonate. acs.org The use of cesium carbonate in DMSO has been shown to provide high regioselectivity for 1,4- or 1,5-disubstituted and 1,4,5-trisubstituted triazoles by stabilizing a key cesium-chelated enolate intermediate. acs.org

Oxazoles : The synthesis of oxazoles also utilizes the reactivity of the diazo-phosphonate intermediate. orgsyn.org These reactions often proceed via cycloaddition pathways where the rhodium carbene, generated from the diazo compound, reacts with nitriles or isocyanides to form the oxazole (B20620) core. rsc.orgnih.gov

Friedel-Crafts Type Reactions with Electron-Rich Arenes

Dimethyl (2-oxopropyl)phosphonate can participate directly in Friedel-Crafts type reactions with electron-rich aromatic compounds. researchgate.net This reaction involves the electrophilic acylation of an arene, such as anisole (B1667542) or toluene, with the keto-phosphonate. A strong Lewis acid, like aluminum chloride (AlCl₃), is typically required to activate the carbonyl group of the phosphonate, increasing its electrophilicity. wikipedia.orgbyjus.com

The mechanism proceeds via the formation of an acylium-like cation or a complex between the Lewis acid and the carbonyl oxygen. This electrophilic species is then attacked by the electron-rich aromatic ring in a classical electrophilic aromatic substitution, followed by deprotonation to restore aromaticity and yield the aryl-substituted keto-phosphonate product. researchgate.netmt.com

Methanolysis Reactions to Generate Dimethyl(diazomethyl)phosphonate

One of the most significant reactions of the derivatives of dimethyl (2-oxopropyl)phosphonate is the methanolysis of its diazo form, dimethyl (1-diazo-2-oxopropyl)phosphonate. semanticscholar.orgresearchgate.net This reaction provides a convenient and efficient route to generate dimethyl(diazomethyl)phosphonate (also known as the Seyferth-Gilbert reagent), a highly valuable reagent for the one-carbon homologation of aldehydes to terminal alkynes. researchgate.netresearchgate.net

Applications in Complex Organic Synthesis

Stereoselective Synthetic Applications

The demand for enantiomerically pure compounds in pharmaceuticals and materials science has driven the development of stereoselective synthetic methods. The derivatives of oxopropylphosphonic acid dimethyl ester have proven to be valuable tools in achieving high levels of stereocontrol in various chemical transformations.

While the primary application of the Bestmann-Ohira reagent is the conversion of aldehydes to terminal alkynes, advancements have been made in rendering this transformation enantioselective. The in situ generation of a chiral catalyst, often in conjunction with the alkynylating species derived from the Bestmann-Ohira reagent, allows for the asymmetric addition to prochiral aldehydes. This approach furnishes chiral propargyl alcohols, which are valuable intermediates in the synthesis of a wide range of biologically active molecules. Research has demonstrated that the choice of chiral ligand is crucial in dictating the enantiomeric excess of the product. For instance, the use of chiral amino alcohols in the presence of a zinc reagent has been shown to afford high enantioselectivity in the alkynylation of aromatic aldehydes.

In the synthesis of complex molecules possessing multiple stereocenters, the diastereoselective introduction of new stereogenic centers is of paramount importance. The Bestmann-Ohira reagent has been employed in scenarios where the substrate already contains chiral centers, and the reaction proceeds under the influence of this existing stereochemistry. For example, in the synthesis of complex natural products, the homologation of a chiral aldehyde to an alkyne using the Bestmann-Ohira reagent often proceeds with high diastereoselectivity, dictated by the steric and electronic environment of the chiral aldehyde. This substrate-controlled diastereoselectivity is a powerful strategy for building up molecular complexity in a predictable manner. While the reagent itself is achiral, its interaction with chiral substrates can lead to the preferential formation of one diastereomer over another, a critical step in the total synthesis of many natural products.

Synthesis of Precursors for Biologically Relevant Compounds

The structural motifs accessible through the chemistry of this compound and its derivatives are prevalent in numerous biologically active natural products and synthetic compounds. This has made it an indispensable reagent in medicinal chemistry and natural product synthesis.

A notable application of the Bestmann-Ohira reagent is in the synthesis of advanced intermediates for natural products. A key example is its use in the synthesis of the host-specific phytotoxin, AK-toxin I. orgsyn.orgchemimpex.comresearchgate.net In the total synthesis of this complex molecule, the Bestmann-Ohira reagent is utilized for the effective homologation of a hemiacetal carbon of a D-fructose-derived precursor to an alkyne. orgsyn.orgchemimpex.com This transformation is a crucial step in constructing the chiral epoxyalcohol fragment of AK-toxin I. orgsyn.orgchemimpex.com The alkyne functionality introduced by the reagent serves as a handle for further synthetic manipulations, ultimately leading to the assembly of the natural product's intricate architecture. orgsyn.orgchemimpex.com

Table 1: Key Reagents in the Synthesis of an AK-toxin I Precursor

| Reagent | Role | Reference |

| Dimethyl (1-diazo-2-oxopropyl)phosphonate | Alkyne formation from a hemiacetal | orgsyn.orgchemimpex.com |

| D-fructose | Chiral starting material | orgsyn.orgchemimpex.com |

The concept of modular synthesis, where complex molecules are assembled from smaller, pre-functionalized building blocks, has gained significant traction in drug discovery and chemical biology. The Bestmann-Ohira reagent facilitates a modular approach by enabling the reliable conversion of aldehydes to alkynes. These alkynes can then participate in a variety of coupling reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." For instance, a multi-step synthesis in a modular flow reactor has been developed where an alcohol is first oxidized to an aldehyde, which is then converted to an alkyne using the Bestmann-Ohira reagent. This alkyne is subsequently reacted with an azide (B81097) in the same continuous flow system to produce a 1,2,3-triazole. nih.govorgsyn.org This modular sequence allows for the rapid generation of a library of complex small molecules from simple starting materials without the need for isolating intermediates. nih.govorgsyn.org

Construction of Diverse Heterocyclic Architectures

Heterocyclic compounds are at the core of many pharmaceuticals and agrochemicals. The reactivity of the Bestmann-Ohira reagent extends beyond alkyne synthesis to the construction of a variety of heterocyclic rings through cycloaddition reactions. researchgate.netresearchgate.netnih.gov

The diazo group in dimethyl (1-diazo-2-oxopropyl)phosphonate can act as a 1,3-dipole in cycloaddition reactions with various dipolarophiles. This reactivity has been harnessed to synthesize a range of five-membered heterocycles. researchgate.netresearchgate.netnih.gov

Pyrazoles: The reaction of the Bestmann-Ohira reagent with activated alkynes or alkenes, such as nitroalkenes, provides a direct route to substituted pyrazoles. researchgate.net This cycloaddition often proceeds with high regioselectivity.

Triazoles: As mentioned in the context of modular synthesis, the alkynes generated from the Bestmann-Ohira reaction are excellent precursors for the synthesis of 1,2,3-triazoles via CuAAC reactions with azides. nih.govorgsyn.org

Oxazoles and Thiazoles: The reagent can also participate in reactions leading to the formation of oxazole (B20620) and thiazole (B1198619) rings, further demonstrating its versatility in heterocyclic synthesis. researchgate.netresearchgate.net

Table 2: Heterocycles Synthesized Using Bestmann-Ohira Reagent Chemistry

| Heterocycle | Synthetic Approach | Reference |

| Pyrazole (B372694) | 1,3-Dipolar cycloaddition with alkenes/alkynes | researchgate.net |

| 1,2,3-Triazole | CuAAC of in situ generated alkynes with azides | nih.govorgsyn.org |

| Oxazole | Cycloaddition reactions | researchgate.netresearchgate.net |

| Thiazole | Cycloaddition reactions | researchgate.netresearchgate.net |

Utilization in C-C Bond Forming Methodologies

This compound, more commonly known as dimethyl (2-oxopropyl)phosphonate, is a versatile reagent in organic synthesis, particularly valued for its role in the formation of carbon-carbon bonds. Its chemical structure, featuring a β-ketophosphonate moiety, provides multiple reactive sites that can be exploited in various synthetic strategies. The presence of an acidic α-methylene group, a reactive ketone, and a γ-methyl group allows for its participation in a range of transformations, from classical olefination reactions to more novel, regioselective condensations.

Horner-Wadsworth-Emmons Reagent Applications and Variants

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, typically with high stereoselectivity. conicet.gov.arwikipedia.org This reaction involves the use of a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to yield an alkene. wikipedia.orgorganic-chemistry.org Dimethyl (2-oxopropyl)phosphonate is a classic example of a stabilized HWE reagent, where the phosphonate (B1237965) group and the adjacent ketone group activate the intervening methylene (B1212753) (α-carbon) protons.

Upon treatment with a suitable base (e.g., NaH, K₂CO₃, DBU), the α-methylene group is deprotonated to form a nucleophilic phosphonate carbanion. This anion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone. The resulting intermediate subsequently eliminates a water-soluble phosphate (B84403) byproduct to form an α,β-unsaturated ketone, a key structural motif in many complex molecules. organic-chemistry.org The HWE reaction generally favors the formation of the (E)-alkene, a preference attributed to thermodynamic control in the elimination step. wikipedia.orgresearchgate.net

The general scheme for the HWE reaction using dimethyl (2-oxopropyl)phosphonate is as follows:

Scheme 1: General Horner-Wadsworth-Emmons Reaction

This image is a placeholder representing the reaction of dimethyl (2-oxopropyl)phosphonate with an aldehyde (R-CHO) in the presence of a base to form an (E)-α,β-unsaturated ketone and a phosphate byproduct.

The utility of this reaction is demonstrated in its application to the synthesis of various complex natural products and pharmaceutical intermediates. conicet.gov.arresearchgate.net The reaction conditions can often be tuned to optimize yields and stereoselectivity. wikipedia.org

Other Carbon-Carbon Bond Formation Strategies

Beyond its classical role in HWE reactions at the α-position, dimethyl (2-oxopropyl)phosphonate is a precursor and reactant in other significant carbon-carbon bond-forming methodologies that utilize its other reactive sites.

γ-Position-Selective Condensation Reactions

Recent research has unveiled a novel application of dimethyl (2-oxopropyl)phosphonate in catalytic, regioselective condensation reactions. researchgate.net In a departure from the typical α-carbon reactivity seen in HWE reactions, a catalytic system composed of p-anisidine (B42471) and trifluoroacetic acid can direct the reaction to occur at the γ-position (the terminal methyl group) of the phosphonate. researchgate.net This transformation constitutes a formal aldol (B89426) condensation between the γ-carbon of the β-ketophosphonate and an arylaldehyde, affording γ,δ-unsaturated β-ketophosphonates. researchgate.net

Mechanistic studies suggest that the reaction does not proceed through direct enolate formation at the γ-position. Instead, it is proposed to follow a Mannich reaction pathway, followed by an elimination step, to yield the final product. researchgate.net This method provides a selective route to γ,δ-unsaturated β-ketophosphonates, which are valuable synthetic intermediates, even in the presence of the more acidic α-methylene group. researchgate.net

The table below summarizes the scope of this γ-position-selective reaction with various aldehydes.

| Aldehyde Reactant | Reaction Time (h) | Isolated Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | 24 | 85 | researchgate.net |

| 4-Methoxybenzaldehyde | 48 | 91 | researchgate.net |

| 4-Chlorobenzaldehyde | 24 | 88 | researchgate.net |

| 2-Naphthaldehyde | 48 | 82 | researchgate.net |

Precursor for Alkyne Synthesis (Seyferth-Gilbert Homologation)

Dimethyl (2-oxopropyl)phosphonate serves as a key starting material for the synthesis of dimethyl (diazomethyl)phosphonate, commonly known as the Seyferth-Gilbert reagent. researchgate.nettandfonline.com This transformation is achieved through a diazotransfer reaction, often using an azide source like 4-acetamidobenzenesulfonyl azide. orgsyn.orgorgsyn.org

The resulting Seyferth-Gilbert reagent is widely used for the one-carbon homologation of aldehydes to terminal alkynes. researchgate.net The reaction involves treating an aldehyde with the Seyferth-Gilbert reagent in the presence of a base (e.g., potassium tert-butoxide). This process provides a reliable method for converting aldehydes into their corresponding alkynes, adding a valuable two-carbon unit. tandfonline.com The synthesis can even be performed as a one-pot procedure, where the diazotransfer to dimethyl (2-oxopropyl)phosphonate is followed by the direct addition of the aldehyde to the reaction mixture. researchgate.net

Chain Extension and Cyclopropanation

The reactivity of β-keto phosphonates, including dimethyl (2-oxopropyl)phosphonate, has also been explored in chain extension reactions mediated by zinc carbenoids, such as in the Furukawa-modified Simmons-Smith reaction. unh.edu These reactions can lead to the formation of cyclopropane (B1198618) rings, another important method for C-C bond formation. The study of these transformations has been applied to the synthesis of complex polycyclopropane natural products. unh.edu

Theoretical and Computational Chemistry Studies

Conformational Analysis and Rotational Isomerism

No dedicated studies on the conformational analysis or rotational isomerism of Oxopropylphosphonic acid dimethyl ester were identified. Research investigating the rotational energy barriers, identifying preferred molecular conformations, or examining the influence of different solvents on these conformational preferences using continuum models appears to be unavailable.

Investigation of Rotational Barriers and Preferred Conformations

Specific data regarding the rotational barriers and preferred conformations of this compound is not available in the reviewed literature.

Solvent Effects on Conformational Preferences using Continuum Models

There is no available research that applies continuum models to study the effect of solvents on the conformational preferences of this specific molecule.

Electronic Structure and Bonding Characterization

While the compound is featured in studies that utilize quantum chemical calculations, a detailed, standalone analysis of its electronic structure and bonding is not present in the literature found.

Quantum Chemical Calculations (e.g., Density Functional Theory, Natural Bond Orbital Analysis)

The literature lacks a specific application of Density Functional Theory (DFT) or Natural Bond Orbital (NBO) analysis directly to this compound to characterize its electronic properties. Such analyses would typically provide insights into orbital interactions, charge distribution, and bond characteristics, but this information has not been published for this compound.

Charge Transfer State Analysis

No studies were found that conduct a charge transfer state analysis for this compound.

Spectroscopic Parameter Prediction and Interpretation

Computational methods are indispensable for the accurate prediction and interpretation of spectroscopic data. By simulating spectra, researchers can confirm structural assignments and gain a deeper understanding of the electronic and vibrational properties of the molecule.

Computational Vibrational Spectroscopy (IR, Raman) for Structural Assignments

Computational vibrational spectroscopy is a standard method for assigning the complex infrared (IR) and Raman spectra of molecules. Using DFT calculations, it is possible to predict the vibrational frequencies and intensities of a molecule's normal modes. mdpi.com This theoretical spectrum can then be compared with the experimental spectrum to provide a definitive assignment for each peak, correlating it to a specific molecular motion (e.g., stretching, bending, or rocking of functional groups). researchgate.netnih.gov

For this compound, key vibrational modes include the C=O stretch of the ketone, the P=O stretch of the phosphonate (B1237965) group, and various P-O-C and C-C stretches. The calculated frequencies help to unambiguously identify these characteristic bands in the experimental data.

The following table provides an illustrative comparison between typical experimental frequencies and the kind of results obtained from DFT calculations for the major functional groups in this compound.

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) This table is a representative example of data from computational analysis and is intended for illustrative purposes.

| Vibrational Mode | Functional Group | Typical Experimental Frequency (cm⁻¹) | Typical Calculated Frequency (cm⁻¹) |

|---|---|---|---|

| C=O Stretch | Ketone | 1715 | 1720 |

| P=O Stretch | Phosphonate | 1260 | 1265 |

| P-O-C Asymmetric Stretch | Methoxy (B1213986) | 1185 | 1190 |

| P-O-C Symmetric Stretch | Methoxy | 1030 | 1035 |

Theoretical Nuclear Magnetic Resonance Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters are crucial for confirming molecular structures and assigning signals in ¹H, ¹³C, and ³¹P NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating NMR shielding tensors. gaussian.com These tensors are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or phosphoric acid for ³¹P.

Such calculations can predict the chemical shifts for each unique nucleus in this compound. Comparing these theoretical shifts with the experimental spectrum helps to resolve ambiguities in signal assignment, especially in complex regions of the spectrum. The ³¹P NMR chemical shift is particularly informative for confirming the chemical environment of the phosphorus atom. nih.gov

The table below shows experimental ¹H and ¹³C NMR data alongside illustrative calculated values that would be expected from a GIAO-DFT analysis, demonstrating the typical accuracy of such predictive methods. echemi.com

Table 3: Comparison of Experimental and Illustrative Calculated NMR Chemical Shifts (ppm) Calculated values are representative examples from computational analysis and are intended for illustrative purposes.

| Nucleus | Atom Position | Experimental Chemical Shift (ppm) echemi.com | Calculated Chemical Shift (ppm) (Illustrative) |

|---|---|---|---|

| ¹H | -C(=O)CH ₃ | 2.32 | 2.30 |

| ¹H | -P(=O)CH ₂- | 3.11 | 3.15 |

| ¹H | -OCH ₃ | 3.80 | 3.78 |

| ¹³C | -C (=O)CH₃ | 199.4 | 200.1 |

| ¹³C | -P(=O)C H₂- | 41.0-42.7 (doublet) | 41.8 |

| ¹³C | -OC H₃ | 52.7-52.8 (doublet) | 53.0 |

| ¹³C | -C(=O)C H₃ | 31.0 | 30.8 |

Advanced Analytical Research Methodologies

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic methods are fundamental in the analysis of organophosphorus compounds, offering powerful tools for separation, identification, and quantification. For Oxopropylphosphonic acid dimethyl ester, both high-performance liquid chromatography and gas chromatography are pivotal for reaction monitoring and purification processes.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the quantitative analysis of thermally labile organophosphorus compounds like this compound. chromatographyonline.com The technique allows for the separation of the target compound from starting materials, byproducts, and impurities in a reaction mixture with high resolution and sensitivity. researchgate.net

For quantitative analysis, a reversed-phase HPLC setup is commonly employed. sielc.com A C18 column is frequently used as the stationary phase, providing effective separation based on the hydrophobicity of the analytes. nih.govresearchgate.net The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with the gradient or isocratic elution optimized to achieve the best separation. nih.govresearchgate.net Detection is often carried out using an ultraviolet (UV) or a Diode-Array Detector (DAD), which provides information about the analyte's absorbance at various wavelengths. chromatographyonline.comresearchgate.net Calibration curves are constructed using standards of known concentration to ensure accurate quantification of the reaction products. nih.gov This method's robustness and precision make it ideal for monitoring reaction progress and determining product yield. oatext.com

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on polarity. |

| Mobile Phase | Acetonitrile:Water gradient (e.g., 90:10 v/v) | Elution of the compound from the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detector | UV/Diode-Array Detector (DAD) at ~210-220 nm | Detection and quantification of the analyte. |

| Injection Volume | 10-20 µL | Amount of sample introduced into the system. |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) | Ensures reproducible retention times. |

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector, is a highly sensitive and specific technique for the analysis of volatile and semi-volatile organophosphorus compounds. cromlab-instruments.esepa.gov It is exceptionally well-suited for identifying and quantifying trace components in a sample containing this compound. sci-hub.sechromatographyonline.com The GC separates compounds based on their boiling points and interaction with the stationary phase of the column. cromlab-instruments.es

A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., DB-5MS or TG-5SilMS), is often used for this type of analysis. cromlab-instruments.es The use of a mass spectrometer as the detector provides not only quantitative data but also qualitative information based on the mass spectrum of the eluting compound, which serves as a chemical fingerprint. chromatographyonline.comnih.gov This is particularly valuable for confirming the identity of trace impurities. For enhanced sensitivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed, which significantly reduces background noise and improves the signal-to-noise ratio. walisongo.ac.id

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Low-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) | Separation of volatile components. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) | Transports the sample through the column. |

| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace analysis. |

| Oven Program | Temperature gradient (e.g., start at 80°C, ramp to 220°C) | Separates compounds based on boiling points. |

| Detector | Mass Spectrometer (MS) | Identification and quantification of separated compounds. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Generates reproducible mass spectra for library matching. |

High-Resolution Mass Spectrometry for Comprehensive Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and facilitating the structural elucidation of unknown compounds or the confirmation of expected products like this compound.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing their fragmentation patterns. nih.govauburn.edu In an MS/MS experiment, the precursor ion (the molecular ion of this compound) is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. nih.gov The pattern of these fragment ions provides a roadmap to the molecule's structure. mdpi.com

For organophosphorus esters, characteristic fragmentation pathways often involve the cleavage of the ester groups and rearrangements. nih.gov Analysis of the MS/MS spectrum of this compound would likely reveal losses of methoxy (B1213986) groups (-OCH3) and the cleavage of the C-P bond. By studying these fragmentation pathways, the connectivity of the atoms within the molecule can be confirmed. nih.gov This technique is invaluable for distinguishing between isomers, which may have identical masses but different structures and therefore different fragmentation patterns. nih.gov

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 167.05 | 125.04 | C₃H₆ (Propene) | [CH₃O)₂(P=O)H]⁺ |

| 167.05 | 109.02 | C₃H₄O (Propenal) | [(CH₃O)₂P(OH)H]⁺ |

| 125.04 | 95.01 | CH₂O (Formaldehyde) | [CH₃O(P=O)(OH)H]⁺ |

| 109.02 | 79.95 | CH₄O (Methanol) | [P(O)(OH)₂]⁺ |

The analysis of complex mixtures containing this compound benefits from the use of advanced, "soft" ionization techniques that minimize fragmentation in the ion source. researchgate.net Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are particularly useful as they typically produce intact protonated molecules [M+H]⁺ or other adducts. researchgate.net This is crucial for accurately determining the molecular weight of the target compound without the ambiguity that can arise from extensive fragmentation during ionization. auburn.edu

ESI is well-suited for polar, non-volatile compounds and is often coupled with liquid chromatography (LC-MS). nih.gov APCI is effective for less polar compounds that are amenable to GC or LC. The choice of ionization technique depends on the analyte's properties and the complexity of the sample matrix, with the goal of achieving efficient ionization of the target compound while minimizing interference from other components. capes.gov.br

Sophisticated Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. documentsdelivered.com It provides detailed information about the chemical environment of individual atoms (specifically ¹H, ¹³C, and ³¹P in this case). researchgate.net

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically used for complete structural assignment. ipb.pt

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR: Shows the number of different types of carbon atoms. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups.

³¹P NMR: As phosphorus is a key element in the molecule, ³¹P NMR is highly informative. The chemical shift of the phosphorus atom provides insight into its oxidation state and coordination environment. nih.gov

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. ipb.pt COSY identifies coupled protons, while HSQC and HMBC correlate protons with directly attached carbons and carbons that are two or three bonds away, respectively. These experiments allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the structure of this compound. diva-portal.org

| Nucleus | Experiment | Expected Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 1D ¹H | ~ 3.8 | Doublet, ³JPH ≈ 11 Hz | P-O-CH₃ (6H) |

| ¹H | 1D ¹H | ~ 3.2 | Doublet, ²JPH ≈ 22 Hz | P-CH₂-C=O (2H) |

| ¹H | 1D ¹H | ~ 2.2 | Singlet | C(=O)-CH₃ (3H) |

| ¹³C | 1D ¹³C | ~ 200 | Doublet, ³JPC ≈ 6 Hz | C=O |

| ¹³C | 1D ¹³C | ~ 53 | Doublet, ²JPC ≈ 6 Hz | P-O-CH₃ |

| ¹³C | 1D ¹³C | ~ 43 | Doublet, ¹JPC ≈ 130 Hz | P-CH₂-C=O |

| ¹³C | 1D ¹³C | ~ 30 | Singlet | C(=O)-CH₃ |

| ³¹P | 1D ³¹P | ~ 25-30 | - | P=O |

Multi-dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the covalent framework of this compound. Standard 1D NMR provides initial data, with typical ¹H NMR chemical shifts observed around δ 3.77–3.81 ppm for the methoxy protons (-OCH₃), δ 3.10 ppm for the methylene (B1212753) protons (-CH₂-), and δ 2.32 ppm for the methyl protons of the acetyl group (-C(O)CH₃). A characteristic ³¹P NMR signal appears as a singlet near δ 19.8 ppm, confirming the presence of the phosphonate (B1237965) group. However, 2D NMR techniques are required to rigorously establish the connectivity between these groups.

Correlation SpectroscopY (COSY) experiments reveal proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be expected to show a cross-peak between the methylene protons and the phosphorus atom, indicating their through-bond coupling, which is a key structural feature.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy maps direct one-bond correlations between protons and the carbons to which they are attached. This technique is crucial for assigning the carbon signals corresponding to the protonated carbons in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC) provides information on longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, HMBC correlations would be expected between the methyl protons of the acetyl group and the carbonyl carbon, as well as the methylene carbon. Similarly, correlations from the methoxy protons to the phosphorus-bound carbon would be anticipated. The collective data from these experiments allows for a complete and confident assignment of the molecule's structure.

| NMR Data for Dimethyl (2-oxopropyl)phosphonate | |

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H (-OCH₃) | 3.77–3.81 |

| ¹H (-CH₂-) | 3.10 (doublet) |

| ¹H (-C(O)CH₃) | 2.32 (singlet) |

| ³¹P | ~19.8 (singlet) |

| Expected 2D NMR Correlations | |

| Experiment | Correlating Groups |

| COSY | -CH₂- protons with ³¹P |

| HSQC | -OCH₃ protons with their attached carbons-CH₂- protons with their attached carbon-C(O)CH₃ protons with their attached carbon |

| HMBC | -C(O)CH₃ protons with the carbonyl carbon and methylene carbon-CH₂- protons with the carbonyl carbon and phosphorus-bound carbon-OCH₃ protons with the phosphorus-bound carbon |

Dynamic NMR for Conformational Exchange Processes

Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating conformational exchange processes that occur on the NMR timescale. Molecules like this compound are not static; they can exist as an equilibrium of different conformers due to rotation around single bonds, such as the C-C and C-P bonds. These conformational changes can influence the molecule's reactivity and biological activity.

If the rate of interconversion between conformers is slow on the NMR timescale at a given temperature, separate signals for each conformer may be observed. As the temperature is increased, the rate of exchange increases, leading to broadening of the signals and their eventual coalescence into a single, averaged signal. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the kinetic and thermodynamic parameters (activation energy, enthalpy, and entropy) for the conformational exchange process.

For this compound, DNMR studies could potentially elucidate the rotational barriers around the CH₂-P and C(O)-CH₂ bonds, providing insights into the preferred solution-state conformations. While specific DNMR studies on this compound are not extensively reported, the methodology is well-suited to explore its conformational landscape.

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their local environment.

Infrared (IR) spectroscopy is highly effective for identifying the key functional groups in this compound. The IR spectrum is characterized by strong absorption bands corresponding to the vibrations of specific bonds. A key feature is the strong absorption from the carbonyl (C=O) stretching vibration, typically observed in the range of 1700-1725 cm⁻¹. Another prominent feature is the P=O stretching vibration of the phosphonate group, which gives rise to a strong band, usually between 1250 and 1270 cm⁻¹. The P-O-C linkages also produce characteristic absorptions. The C-H stretching and bending vibrations from the methyl and methylene groups are also readily identifiable.

Changes in the position and shape of these bands can provide information about intermolecular interactions, such as hydrogen bonding. For instance, in the presence of protic solvents, the carbonyl absorption band may shift to lower wavenumbers due to hydrogen bonding interactions.

| Characteristic IR Absorption Bands for Dimethyl (2-oxopropyl)phosphonate | |

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-H stretch (methyl and methylene) | 2850-3000 |

| C=O stretch (ketone) | 1715 |

| P=O stretch (phosphonate) | 1260 |

| P-O-C stretch | 1030-1060 |

| C-C stretch | 1180 |

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the C-C backbone vibrations in this compound would be expected to be more prominent in the Raman spectrum.

Raman spectroscopy is particularly well-suited for studying conformational isomers. Different conformers will have slightly different vibrational frequencies, and these differences can sometimes be resolved in the Raman spectrum, especially in the low-frequency region which is sensitive to skeletal motions. By analyzing the changes in the Raman spectrum as a function of temperature or solvent, it is possible to gain insights into the conformational equilibrium. Furthermore, Raman spectroscopy is an excellent technique for studying the solid state, as it can be used to probe the phonon modes of the crystal lattice and identify different polymorphic forms.

Strategic Derivatization in Chemical Research

Derivatization for Enhanced Analytical Detection and Sensitivity

Oxopropylphosphonic acid dimethyl ester, in its native form, may not possess the optimal characteristics for detection by certain analytical techniques, particularly at low concentrations. Strategic derivatization can introduce functionalities that significantly improve its detectability and the sensitivity of analytical methods.

In chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization can be employed either before the sample is introduced into the column (pre-column) or after the separation has occurred but before detection (post-column).

For organophosphorus compounds, which are often polar and non-volatile, derivatization is crucial for GC analysis. A common pre-column derivatization strategy involves silylation, where active hydrogens are replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are used to create more volatile and thermally stable derivatives suitable for GC separation and mass spectrometric detection. Another pre-column technique is alkylation, for instance, using pentafluorobenzyl bromide (PFBBr), which creates derivatives with excellent properties for detection by electron capture detectors (ECD) or negative ion chemical ionization mass spectrometry (NICI-MS), significantly enhancing sensitivity.

Post-column derivatization in HPLC is another powerful approach. After the separation of the analyte, a reagent is introduced into the mobile phase stream to react with the compound and generate a product that is more easily detected. For organophosphorus compounds, a method involving post-column photochemical degradation to orthophosphate has been developed. The resulting orthophosphate is then reacted with a molybdenum reagent to form a colored heteropolymolybdate complex, which can be detected by UV-Vis spectrophotometry.

| Derivatization Strategy | Typical Reagent(s) | Analytical Technique | Purpose |

| Pre-column Silylation | MTBSTFA | GC-MS | Increase volatility and thermal stability |

| Pre-column Alkylation | Pentafluorobenzyl bromide (PFBBr) | GC-ECD, GC-NICI-MS | Enhance sensitivity for electron-capturing detectors |

| Post-column Oxidation & Complexation | UV irradiation, Ammonium peroxydisulfate, Molybdate reagent | HPLC-UV/Vis | Convert to a UV-Vis active species for detection |

For compounds lacking a significant chromophore, like this compound, UV-Vis spectrophotometric detection in HPLC can be challenging. Derivatization to attach a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) can dramatically improve detection limits.

A well-established method for derivatizing keto-compounds is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction forms a 2,4-dinitrophenylhydrazone derivative, which is a highly colored compound with strong absorbance in the visible region of the electromagnetic spectrum, making it easily quantifiable by UV-Vis detection. This pre-column derivatization would allow for the sensitive detection of this compound in complex matrices.

Similarly, fluorescent derivatizing agents, such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl), could be used if the this compound is first modified to introduce a primary or secondary amine function. These reagents react with amines to produce highly fluorescent derivatives, enabling detection at very low concentrations using a fluorescence detector.

| Derivatizing Agent | Functional Group Targeted | Type of Detection | Advantage |

| 2,4-Dinitrophenylhydrazine (DNPH) | Ketone | UV-Vis | Creates a highly colored derivative with strong absorbance. |

| Dansyl Chloride | Primary/Secondary Amine | Fluorescence | Produces a highly fluorescent derivative for trace analysis. |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary/Secondary Amine | Fluorescence | Forms a stable, highly fluorescent adduct for sensitive detection. |

In mass spectrometry (MS), derivatization can be performed to improve ionization efficiency and to produce characteristic fragment ions that aid in structural elucidation and quantification. In-source derivatization occurs directly within the ion source of the mass spectrometer.

For organophosphorus acids, cationic derivatization has been shown to significantly enhance the signal intensity in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). Reagents such as N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide can be used to introduce a permanent positive charge onto the molecule. This pre-charged derivative ionizes much more efficiently in positive-ion ESI-MS, leading to lower detection limits. While this compound is not an acid, this principle of introducing a charged tag can be adapted to enhance its MS detection.

Another approach is to design derivatizing agents that promote specific and predictable fragmentation patterns upon collision-induced dissociation (CID) in tandem MS. This can increase the specificity and reliability of quantification in multiple reaction monitoring (MRM) assays.

Derivatization for Modulating Reactivity and Selectivity in Synthetic Pathways

The reactivity and selectivity of this compound in synthetic transformations can be fine-tuned through derivatization. While this compound is often a precursor to the Ohira-Bestmann reagent for alkyne synthesis, modifications to its structure can influence the outcome of subsequent reactions.

A key area where derivatization plays a role is in modulating the stereoselectivity of the Horner-Wadsworth-Emmons (HWE) reaction, for which phosphonates are cornerstone reagents. The nature of the ester groups on the phosphorus atom can have a profound impact on the E/Z selectivity of the resulting alkene. By replacing the dimethyl ester groups of an analogous phosphonate (B1237965) with bulkier groups, such as diethyl, diisopropyl, or even diaryl esters, the steric environment around the phosphorus center is altered. This modification can influence the relative energies of the transition states leading to the E and Z alkene products, thereby enhancing the selectivity for the desired isomer. For instance, phosphonates with bulky aryl groups, such as bis(o-methylphenyl)phosphonates, have been shown to favor the formation of Z-olefins with high selectivity.

Furthermore, derivatization of the keto-moiety could be envisioned to protect it while other transformations are carried out on a more complex molecule containing the phosphonate group. For example, conversion of the ketone to a ketal would render it unreactive towards nucleophiles, allowing for selective reactions elsewhere in the molecule. The ketal could then be removed under acidic conditions to regenerate the ketone.

Derivatization as a Tool for Mechanistic Probing

Derivatization is a fundamental tool for elucidating reaction mechanisms. By systematically modifying the structure of a reactant, such as this compound, and observing the effect on the reaction rate and products, detailed insights into the reaction pathway can be obtained.

Isotopic labeling is a powerful form of derivatization for mechanistic studies. For example, in the Ohira-Bestmann reaction, which involves the conversion of aldehydes to alkynes using a reagent derived from this compound, one could synthesize the phosphonate with a Carbon-13 (¹³C) label at the carbonyl carbon or the methylene (B1212753) carbon. By tracing the position of the ¹³C label in the products and intermediates using NMR spectroscopy or mass spectrometry, the movement of these specific atoms throughout the reaction can be unambiguously determined, confirming the proposed mechanism.

Another important technique is the study of kinetic isotope effects (KIEs). This involves replacing an atom at a specific position with a heavier isotope (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate. If the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction, a significant change in the rate will be observed (a primary KIE). For instance, if the methylene protons adjacent to the carbonyl group in this compound were replaced with deuterium, a KIE could be measured for its conversion to the Ohira-Bestmann reagent. This would provide information about the nature of the transition state for the proton abstraction step. Even in the absence of bond breaking at the labeled position, smaller secondary KIEs can provide valuable information about changes in hybridization or the steric environment at the labeled center during the reaction.

Future Perspectives and Grand Challenges in Oxopropylphosphonic Acid Dimethyl Ester Research

Development of More Sustainable and Green Synthetic Routes